molecular formula C8H9NO B1259842 2-(4-Aminophenyl)acetaldehyde CAS No. 204838-36-8

2-(4-Aminophenyl)acetaldehyde

Cat. No.: B1259842
CAS No.: 204838-36-8
M. Wt: 135.16 g/mol
InChI Key: OOVPKTABSPKFLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Overview of Phenethylamine (B48288) and Aldehyde Derivatives in Organic Synthesis

Phenethylamines are a class of organic compounds characterized by a phenethylamine backbone, which consists of a phenyl ring attached to an amino group via a two-carbon chain. wikipedia.orgwikipedia.org This structural motif is the foundation for a vast number of biologically active molecules, including hormones, neurotransmitters, and a wide range of pharmaceuticals. wikipedia.orgmdpi.com The versatility of the phenethylamine structure allows for substitutions at various positions on the phenyl ring, the ethyl sidechain, and the amino group, leading to a diverse array of derivatives with distinct properties and applications. wikipedia.org These derivatives are crucial synthons for many biologically active natural products and are widely used as starting materials for the preparation of other important chemical structures. ias.ac.in

Aldehydes, on the other hand, are organic compounds containing a formyl group (a carbon-oxygen double bond with the carbon also bonded to hydrogen). wikipedia.orgcdhfinechemical.com This functional group is highly reactive and participates in a multitude of chemical transformations, making aldehydes invaluable intermediates in organic synthesis. researchgate.net They can be oxidized to form carboxylic acids, reduced to alcohols, and are susceptible to nucleophilic attack, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. wikipedia.orgsmolecule.com The reactivity of aldehydes has led to their widespread use in the synthesis of pharmaceuticals, dyes, polymers, and fragrances. cdhfinechemical.comsmolecule.comresearchgate.net

Research Significance of 2-(4-Aminophenyl)acetaldehyde as a Versatile Intermediate

This compound, with its molecular formula C8H9NO, combines the key functional groups of both phenethylamines and aldehydes. smolecule.comnih.gov This duality makes it a particularly versatile intermediate in organic synthesis. The amino group can undergo reactions such as acylation and sulfonation, while the aldehyde group can participate in condensations, reductions, and oxidations. smolecule.com This allows for the construction of a wide range of complex molecules from a single starting material.

The compound's significance is highlighted by its use as a building block in the synthesis of various acylated and sulfonylated oxyenamides through multicomponent reactions. smolecule.com It has also been employed in the development of novel chromogenic and fluorogenic reagents for analytical chemistry applications. smolecule.com Furthermore, derivatives of this compound have been investigated for their potential as antimicrobial agents. smolecule.com

A key synthetic application involves its role as an intermediate in the production of other valuable chemical entities. For instance, it can be synthesized from the oxidation of N-Boc-2-(4-aminophenyl) ethanol (B145695) and subsequently used in reduction amination reactions. google.com One of the common methods for its synthesis involves the reduction of 4-nitrobenzaldehyde (B150856) to 4-aminobenzaldehyde, followed by the introduction of the acetaldehyde (B116499) group. smolecule.com

Interactive Data Table: Properties of this compound

PropertyValue
CAS Number 204838-36-8
Molecular Formula C8H9NO
Molecular Weight 135.16 g/mol
IUPAC Name This compound
Boiling Point (Predicted) 281.0±15.0 °C
Density (Predicted) 1.109±0.06 g/cm3
pKa (Predicted) 4.67±0.10

Source: smolecule.comnih.govchemicalbook.com

Current Landscape and Future Directions in Aminophenyl Acetaldehyde Research

Current research involving this compound and its derivatives is diverse and expanding. In medicinal chemistry, there is a continued exploration of its derivatives as potential antimicrobial and anticancer agents. smolecule.com Studies have shown that some derivatives exhibit potent antibacterial activity, with minimum inhibitory concentration (MIC) values as low as 1.56 µg/ml against certain bacteria. smolecule.com The proposed mechanism for this activity involves membrane perturbation and potential interaction with intracellular targets like DNA. smolecule.com

In the field of materials science, this compound is being investigated as a monomer for the creation of advanced polymers. smolecule.com For example, it has been used in the fermentative production of aromatic diamines, which are then polymerized to create heat-resistant biopolyureas with high decomposition temperatures, making them suitable for industrial applications. smolecule.com

Future research is likely to focus on several key areas. The development of more efficient and environmentally friendly synthetic routes to this compound and its derivatives remains a priority. This includes the use of novel catalysts and reaction conditions. Furthermore, a deeper investigation into the biological mechanisms of action of its derivatives could lead to the design of more potent and selective therapeutic agents. The exploration of its utility in creating novel polymers and materials with tailored properties is also a promising avenue for future research. The synthesis of new Schiff bases from this compound and its derivatives continues to be an active area of investigation, with potential applications in catalysis and materials science. researchgate.net

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-aminophenyl)acetaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO/c9-8-3-1-7(2-4-8)5-6-10/h1-4,6H,5,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOVPKTABSPKFLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40607173
Record name (4-Aminophenyl)acetaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40607173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

204838-36-8
Record name (4-Aminophenyl)acetaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40607173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 2 4 Aminophenyl Acetaldehyde and Its Precursors

Boc-Protection of the Amine Functionality

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under a variety of reaction conditions and its ease of removal under acidic conditions. organic-chemistry.org In the synthesis of 2-(4-aminophenyl)acetaldehyde, the amino group of the precursor, 2-(4-aminophenyl)ethanol (B86761), is often protected as a Boc-carbamate. google.comnih.gov

This protection is typically achieved by reacting 2-(4-aminophenyl)ethanol with di-tert-butyl dicarbonate (B1257347) ((Boc)2O) in a suitable solvent. google.com This reaction chemoselectively protects the amino group, preventing it from participating in subsequent reactions, such as the oxidation of the hydroxyl group. google.comorganic-chemistry.org The use of Boc protection is a crucial step in multi-step syntheses to ensure high yields of the desired product. google.com A variety of catalysts can be employed to facilitate the N-tert-butyloxycarbonylation of amines, and the reaction can even be performed in water to afford the N-Boc derivative chemoselectively. organic-chemistry.org

Table 2: Boc-Protection of 2-(4-Aminophenyl)ethanol

Starting Material Reagent Product Purpose

Chemical Reactivity and Reaction Mechanisms of 2 4 Aminophenyl Acetaldehyde

Condensation Reactions Involving the Aldehyde Moiety

The aldehyde group (-CHO) is characterized by an electrophilic carbonyl carbon, making it a prime target for nucleophilic attack. This reactivity is central to various condensation reactions.

The reaction of an aldehyde with a primary amine to form an imine, commonly known as a Schiff base, is a fundamental transformation in organic chemistry. ijfmr.comgsconlinepress.com In the case of 2-(4-Aminophenyl)acetaldehyde, its aldehyde group readily condenses with various primary aromatic amines. This reaction is typically catalyzed by either an acid or a base and involves the formation of a hemiaminal intermediate, which then dehydrates to yield the stable C=N double bond of the Schiff base. ijfmr.com

The general mechanism involves the nucleophilic attack of the amine on the carbonyl carbon of the aldehyde, followed by a proton transfer to form a carbinolamine (hemiaminal). Subsequent acid-catalyzed elimination of a water molecule results in the formation of the imine.

Research on related structures, such as 2-(4-aminophenyl)acetonitrile, demonstrates efficient Schiff base synthesis when reacted with a variety of substituted aromatic aldehydes in the presence of a 3,5-difluoroarylboronic acid catalyst at room temperature. researchgate.net This method has been shown to produce good yields, with electron-withdrawing substituents on the aromatic aldehyde generally leading to higher yields than electron-donating groups. researchgate.net Similarly, the aldehyde group of N-Boc-protected this compound has been shown to undergo condensation with (R)-2-amino-1-phenylethanol as a key step in the synthesis of more complex molecules. google.com These examples underscore the capability of the acetaldehyde (B116499) moiety in this compound to form Schiff bases, which are valuable intermediates in the synthesis of pharmaceuticals and other functional materials. iosrjournals.orgresearchgate.net

Table 1: Examples of Reaction Conditions for Schiff Base Formation

Reactants Catalyst/Solvent Conditions Product Type Reference
Aromatic Aldehyde + Aromatic Amine Ethanol (B145695) Ultrasonic Irradiation, Room Temp. Schiff Base researchgate.net
Substituted Aromatic Aldehyde + 2-(4-aminophenyl)acetonitrile 3,5-Difluoroarylboronic acid / Ethanol Room Temp., 2 hours Schiff Base researchgate.net
N-Boc-2-(4-aminophenyl)acetaldehyde + (R)-2-amino-1-phenylethanol Reductive Agent Not Specified Reduced Schiff Base (Amine) google.com
N-[(4-aminophenyl) carbamothioyl] benzamide (B126) + Aromatic Aldehyde Glacial Acetic Acid / DMF Reflux, 3-6 hours Schiff Base iosrjournals.org

Hydrazone formation is another crucial condensation reaction of the aldehyde group, involving its reaction with hydrazine (B178648) or its derivatives (e.g., phenylhydrazine, 2,4-dinitrophenylhydrazine). This reaction proceeds via a mechanism similar to Schiff base formation and results in a C=N-N linkage. dergipark.org.tr Hydrazones are often stable, crystalline solids, making them excellent derivatives for the identification and characterization of aldehydes. uni-konstanz.de

The most widely used reagent for this purpose is 2,4-dinitrophenylhydrazine (B122626) (DNPH), which reacts with aldehydes to form brightly colored 2,4-dinitrophenylhydrazones. researchgate.netnih.gov This reaction provides a classical method for the qualitative and quantitative analysis of carbonyl compounds. The stability and color of the resulting hydrazone facilitate its detection and measurement by techniques like High-Performance Liquid Chromatography (HPLC). uni-konstanz.deresearchgate.net

The derivatization of this compound with hydrazines serves not only for analytical purposes but also as a synthetic strategy. Hydrazones themselves are versatile intermediates, and the presence of electron-withdrawing groups on the hydrazine moiety can influence the reversibility and stability of the hydrazone linkage, a concept explored in dynamic combinatorial chemistry. dergipark.org.truni-muenchen.de

Table 2: Common Reagents for Hydrazone Formation

Reagent Purpose Resulting Derivative Analytical Utility Reference
Hydrazine Synthesis Hydrazone Intermediate for further reactions researchgate.net
2,4-Dinitrophenylhydrazine (DNPH) Derivatization/Analysis 2,4-Dinitrophenylhydrazone Stable, colored compound for HPLC-UV detection uni-konstanz.deresearchgate.netnih.gov
N-Acyl Hydrazines Synthesis Acylhydrazone Stable intermediates for synthesis researchgate.net

Schiff Base Formation with Aromatic Amines and Related Derivatives

Reactivity of the Aromatic Amine Functional Group

The primary aromatic amine (-NH₂) group on the phenyl ring is nucleophilic and can undergo a variety of reactions, most notably diazotization, which opens a gateway to numerous functional group transformations.

Aromatic primary amines react with nitrous acid (HONO), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid (HCl) at low temperatures (0–5 °C), to form a diazonium salt. google.com The resulting aryldiazonium salt is a highly valuable synthetic intermediate. The diazonio group (-N₂⁺) is an excellent leaving group (as N₂ gas), which can be displaced by a wide range of nucleophiles in Sandmeyer-type reactions or other substitutions.

Research has demonstrated the successful diazotization of structurally similar compounds. For instance, 2-(4-aminophenyl)-propionic acid is converted to its diazonium salt and subsequently reacted with potassium iodide to yield 2-(4-iodophenyl)-propionic acid. google.com In a more complex example, a precursor to an aldehyde-functionalized benzenediazonium (B1195382) cation, 2-(4-aminophenyl)-1,3-dithiane, was shown to undergo simultaneous diazotization of the amine and deprotection of the aldehyde group. acs.orgnih.gov This highlights the feasibility of performing diazotization on molecules containing an aldehyde group, provided the conditions are carefully controlled.

This reactivity allows the amino group of this compound to be converted into various other functional groups, such as halides (-Cl, -Br, -I), hydroxyl (-OH), cyano (-CN), and others, thereby dramatically increasing its synthetic utility.

Intramolecular and Intermolecular Reactions

The presence of both an amine and an aldehyde group within the same molecule allows for the possibility of intramolecular reactions to form cyclic structures or intermolecular reactions to build larger, more complex scaffolds.

This compound is a valuable precursor for the synthesis of heterocyclic compounds. The dual functionality allows it to participate in cyclization reactions, either directly or after initial modification. For example, Schiff bases derived from related aminophenyl compounds can undergo cyclocondensation with reagents like thioglycolic acid or chloroacetyl chloride to form five- or four-membered heterocyclic rings, such as thiazolidinones and azetidinones, respectively. rdd.edu.iqasu-edu.ru

Furthermore, the strategic placement of the amino and acetaldehyde groups makes it a potential candidate for building fused heterocyclic systems. For example, related 4-(2-aminophenyl)-4-oxo-2-phenylbutanenitriles undergo base-assisted oxidative cyclization to form 2-(3-oxoindolin-2-ylidene)acetonitriles. acs.org These products can then be further reacted in a one-pot sequence with hydrazine hydrate (B1144303) to construct antimycobacterial pyridazino[4,3-b]indoles. acs.org While this example involves a ketone, the analogous reactivity of the aldehyde in this compound can be envisioned for constructing various indole-based and other heterocyclic scaffolds, which are prevalent in medicinal chemistry. researchgate.net

Self-Polycondensation Mechanisms in Related Bifunctional Molecules

Molecules that, like this compound, possess both an amino group and an aldehyde group (AB-type monomers) can undergo self-polycondensation. This process involves the reaction of the amino group of one monomer with the aldehyde group of another, forming an imine (Schiff base) linkage and eliminating a molecule of water. The repeated reaction leads to the formation of poly(azomethine)s or polyimines.

A notable example is the self-polycondensation of 4-aminobenzaldehyde, a structurally related compound. scispace.comchemicalbook.com This reaction can lead to the formation of polymers with properties like electrical conductivity and corrosion resistance. chemicalbook.com However, controlling this spontaneous polymerization can be challenging. A common issue with p-aminobenzaldehyde is its tendency to undergo intermolecular polycondensation, often resulting in the formation of insoluble, yellowish-brown condensation polymers. google.com To circumvent this, the aldehyde group is sometimes protected, for example, as a diethyl acetal. mdpi.com The slow deprotection of the acetal, often initiated by water, gradually releases the reactive aldehyde-amino monomer, allowing for a more controlled polycondensation to yield linear oligomers or, in some cases, macrocycles. mdpi.com

The mechanism for this type of polycondensation driven by precipitation can be complex. Initially, the monomers react to form linear imine oligomers that exist in an equilibrium state. mdpi.com As the reaction proceeds, specific structures, such as macrocycles, may precipitate from the solution, driving the equilibrium towards the formation of that product. mdpi.com This strategy has been used to synthesize macrocycles and nano-sized polymer particles from monomers like m-aminobenzaldehyde and other bifunctional building blocks. mdpi.commdpi.com

Table 1: Examples of Self-Polycondensation in Bifunctional Molecules

MonomerReaction TypeProduct(s)Key FindingsSource(s)
m-AminobenzaldehydeSelf-polycondensationImine oligomers, MacrocyclesWater can initiate polymerization by deprotecting an acetal-protected aldehyde group, leading to controlled formation of oligomers and macrocycles. mdpi.com mdpi.com
4-AminobenzaldehydeSelf-polycondensationPoly(azomethine)sCan form polymers with conductive properties; prone to uncontrolled intermolecular polycondensation. chemicalbook.comgoogle.com chemicalbook.comgoogle.com
4-Aminophthalic anhydrideSelf-polycondensationPolyimidesAn AB-type monomer that can form polyimides, though stability issues can lead to low-molecular-weight products. tandfonline.com tandfonline.com

Isomerization and Tautomerism Studies in Aldehyde Derivatives

The acetaldehyde moiety in this compound is subject to isomerization, most notably keto-enol tautomerism. Tautomers are constitutional isomers that readily interconvert, and in this case, the equilibrium is between the aldehyde (keto) form and its corresponding vinyl alcohol (enol) form. britannica.commasterorganicchemistry.com This process requires the presence of at least one hydrogen atom on the carbon adjacent to the carbonyl group (the α-carbon), which is the case for this compound. britannica.com

In keto-enol tautomerism, a hydrogen atom migrates from the α-carbon to the carbonyl oxygen, while the C=O double bond shifts to become a C=C double bond. britannica.com The resulting tautomer is named an enol, signifying it contains both a double bond (-ene) and an alcohol (-ol) group. britannica.com For most simple aldehydes and ketones, the equilibrium heavily favors the more stable keto form. masterorganicchemistry.comacs.org

Keto-Enol Tautomerism of a Phenylacetaldehyde (B1677652) Derivative

Studies on α-substituted acetaldehydes (XH₂C-CHO) have provided detailed insights into the factors influencing this equilibrium. Ab initio molecular orbital calculations have shown that while the keto form is generally more thermodynamically stable than the enol form, the nature of the α-substituent significantly impacts the energy difference between the two tautomers. acs.orgfigshare.comresearchgate.net For instance, substituents like -BH₂, -CN, and -NH₂ have been found to stabilize the enol form relative to its keto counterpart, thereby reducing the energy gap between them. acs.orgfigshare.com

The activation energy for the tautomeric interconversion is also affected by the substituent. With the exception of fluorine, most α-substituents lower the energy barrier for enolization compared to acetaldehyde itself. acs.org This indicates that the rate at which equilibrium is achieved can be influenced by the chemical nature of the group attached to the α-carbon.

Table 2: Calculated Energy Differences and Activation Energies for Keto-Enol Tautomerism in α-Substituted Acetaldehydes (XH₂C-CHO)

Substituent (X)Energy Difference (Keto vs. Enol, kcal/mol)aActivation Energy of Enolization (kcal/mol)bSource(s)
H11.864.5 figshare.com
CH₃9.763.8 figshare.com
NH₂9.661.8 figshare.com
OH10.263.3 figshare.com
F12.165.3 figshare.com
CN5.658.0 figshare.com
BH₂2.942.2 figshare.com
aPositive value indicates the keto form is more stable. Data from G2 level calculations. figshare.com
bActivation energy relative to the keto form. Data from G2 level calculations. acs.org

Beyond tautomerism, the isomerization of epoxide derivatives to aldehydes is a related and industrially significant reaction. For example, phenylacetaldehyde is commonly produced by the isomerization of styrene (B11656) oxide, a reaction that can be catalyzed by various solid acids like silica-alumina gels, heteropoly acids, or zeolites. researchgate.netwikipedia.orgrsc.org This type of isomerization often proceeds via a Meinwald rearrangement, which can involve a regioselective 1,2-hydride or alkyl shift. researchgate.net

Computational and Theoretical Investigations of 2 4 Aminophenyl Acetaldehyde

Quantum Chemical Calculation Methodologies

The foundation of modern computational studies on organic molecules lies in quantum mechanics. Methodologies such as Density Functional Theory (DFT) and ab initio methods are employed to solve approximations of the Schrödinger equation, yielding detailed information about electronic structure and energy.

Density Functional Theory (DFT) has become a primary method for investigating the ground state properties of organic molecules due to its favorable balance of computational cost and accuracy. aps.org This approach is based on the principle that the energy of a system can be determined from its electron density. DFT calculations are widely used to optimize molecular geometries, calculate vibrational frequencies, and determine thermodynamic properties.

For molecules similar to 2-(4-aminophenyl)acetaldehyde, hybrid functionals such as B3LYP are commonly paired with Pople-style basis sets like 6-311++G(d,p). eurjchem.com This combination has proven effective for modeling electronic transitions, thermodynamic stability, and predicting reactivity in aminophenyl and related derivatives. eurjchem.com The selection of the functional and basis set is critical, as it directly influences the accuracy of the calculated properties, such as bond lengths, bond angles, and dihedral angles, which define the molecule's three-dimensional structure. More advanced functionals may also be used to correctly model long-range interactions and asymptotic behavior, which can be important in systems with potential for charge transfer. aps.org

Computational MethodTypical FunctionalTypical Basis SetCalculated Properties
Density Functional Theory (DFT)B3LYP, PBE0, M06-2X6-311++G(d,p), cc-pVTZOptimized Geometry, Vibrational Frequencies, HOMO-LUMO Energies, Reactivity Descriptors

Ab initio, or "from the beginning," methods are a class of quantum chemical calculations that rely solely on fundamental physical constants and the principles of quantum mechanics, without using empirical parameters. modgraph.co.uk While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory provide highly accurate descriptions of electronic structure. researchgate.net

These methods are particularly valuable for analyzing electron correlation effects, which are crucial for accurately describing weak intramolecular interactions and excited states. cdnsciencepub.com For instance, ab initio calculations have been used to analyze electron densities in aminophenyl derivatives to identify bond paths and critical points, revealing the nature of interactions between functional groups. rsc.org They are also employed to study reaction kinetics and mechanisms, such as hydrogen abstraction from aldehydes, by calculating precise energy barriers and reaction rate constants. acs.orgrsc.org

Density Functional Theory (DFT) for Ground State Properties

Molecular Geometry, Conformation, and Energetics

The three-dimensional structure of this compound is not rigid. The presence of single bonds in the acetaldehyde (B116499) side chain allows for rotation, leading to various possible conformations, each with a distinct energy.

The acetaldehyde moiety [-CH₂CHO] attached to the phenyl ring is a flexible side chain. Rotation around the C(aryl)-C(α) and C(α)-C(β) bonds results in different spatial arrangements, known as conformers. Computational studies on substituted phenylacetaldehydes have shown that the relative orientation of the carbonyl group with respect to the phenyl ring is a key determinant of conformational stability. msu.edu In related systems like 2-phenylacetaldehyde, the conformation is influenced by subtle electronic and steric effects. ethz.ch For this compound, the presence of the para-amino group can influence the electronic properties of the ring and, consequently, the rotational barrier and preferred conformation of the side chain. nih.gov Theoretical potential energy surface scans, where the energy is calculated as a function of specific dihedral angles, can identify the lowest energy (most stable) conformers and the energy barriers between them. mdpi.com

Intramolecular interactions play a critical role in defining the preferred conformation and reactivity of a molecule. While this compound itself lacks a hydroxyl group for a classic OH/π interaction, its amino group can participate in other forms of non-covalent bonding. Theoretical studies on analogs like bis(2-aminophenyl) selenide (B1212193) and telluride reveal the presence of intramolecular N-H···Se and N-H···Te hydrogen bonds, which significantly influence the molecular structure. grafiati.com In other aminophenyl derivatives, intramolecular hydrogen bonds between an amino group and a heterocyclic nitrogen atom have been confirmed through both computational and experimental methods. mdpi.com The analysis of the electron density using the Quantum Theory of Atoms in Molecules (QTAIM) can quantify the strength of such interactions by identifying bond critical points between the interacting atoms. rsc.orggrafiati.com These types of weak interactions, including potential N-H···π or C-H···π interactions involving the phenyl ring, are crucial for stabilizing specific conformers.

Conformational Analysis of Flexible Side Chains

Electronic Structure and Reactivity Descriptors

The electronic structure of a molecule governs its chemical reactivity. Computational methods provide quantitative descriptors based on the molecule's frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap (ΔE = ELUMO – EHOMO) is a critical descriptor of chemical reactivity and kinetic stability. mdpi.com A small HOMO-LUMO gap generally implies high chemical reactivity, as less energy is required to excite an electron to a higher energy state. mdpi.com

For this compound, the electron-donating amino group is expected to raise the energy of the HOMO, localizing electron density primarily on the aromatic ring and the nitrogen atom. The electron-withdrawing aldehyde group will lower the energy of the LUMO, with significant orbital coefficients on the carbonyl carbon. DFT calculations on similar aminophenyl compounds have been used to quantify these effects. eurjchem.com From the HOMO and LUMO energies, global reactivity descriptors such as chemical potential, hardness, softness, and the electrophilicity index can be calculated to predict how the molecule will behave in chemical reactions.

Frontier Molecular Orbital (HOMO/LUMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental tool in understanding the chemical reactivity and electronic properties of molecules. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to this analysis. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy corresponds to its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. chemscene.com

A smaller HOMO-LUMO gap suggests higher chemical reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. chemscene.com This can indicate a higher propensity for the molecule to engage in chemical reactions.

In related aminophenyl compounds, the distribution of HOMO and LUMO orbitals is significantly influenced by the nature and position of substituent groups. For instance, in studies of 2-amino-4-(4-aminophenyl)thiophene-3-carbonitrile, the HOMO is often localized on the aminophenyl moiety, indicating this region is prone to electrophilic attack, while the LUMO may be distributed across other parts of the molecule. sci-hub.se For 1-(4-Aminophenyl)ethanone, the HOMO-LUMO energy gap has been calculated to predict its bioactive properties. ijsr.net

CompoundHOMO (eV)LUMO (eV)Energy Gap (eV)
1-(4-Aminophenyl)ethanone--[Value]
2-amino-4-(4-aminophenyl)thiophene-3-carbonitrile---4.608103
2-Methyl-6-(4-aminophenyl)-4,5-dihydro-3(2H)-pyridazinone[Value][Value][Value]

Nucleus-Independent Chemical Shifts (NICS) for Aromaticity Assessment

Nucleus-Independent Chemical Shift (NICS) is a computational method used to evaluate the aromaticity of a cyclic system. It involves calculating the magnetic shielding at a specific point, usually the center of a ring. Negative NICS values are indicative of aromatic character (diatropic ring current), while positive values suggest anti-aromaticity (paratropic ring current).

Theoretical studies on aminophenyl derivatives demonstrate how substituents can influence the electron delocalization and aromaticity of the phenyl ring. sioc-journal.cnresearchgate.net For example, in a study of 2-(2'-aminophenyl)benzimidazole derivatives, NICS calculations revealed that different substituent groups alter the electron delocalization of the benzimidazole (B57391) ring system. sioc-journal.cn Similarly, in an analysis of 4-((4-aminophenyl)diazenyl)-2-((2-phenylhydrazono)methyl)phenol, NICS values indicated that the substitution of an amino group can reduce the aromatic character of the phenyl ring due to the inductive and conjugative effects of the lone pair of electrons on the nitrogen atom. eurjchem.com

Ring SystemNICS(0) (ppm)NICS(1) (ppm)Aromaticity
Phenyl ring in 4-((4-aminophenyl)diazenyl)-2-((2-phenylhydrazono)methyl)phenol[Value][Value]Reduced aromatic character
Benzimidazole ring in 2-(2'-aminophenyl)benzimidazole[Value][Value]Influenced by substituents

Fukui Functions for Reaction Site Prediction

Fukui functions are used within the framework of DFT to predict the most reactive sites in a molecule for nucleophilic, electrophilic, and radical attacks. scm.com The Fukui function, ƒ(r), indicates the change in electron density at a point r when the number of electrons in the molecule changes.

ƒ+(r) corresponds to the site for nucleophilic attack (electron acceptance).

ƒ-(r) corresponds to the site for electrophilic attack (electron donation).

ƒ0(r) relates to radical attack.

In studies of related compounds like 1-(4-Aminophenyl)ethanone and 2-amino-4-(4-aminophenyl)thiophene-3-carbonitrile, Fukui functions have been calculated to identify reactive centers. ijsr.netsci-hub.se For 2-amino-4-(4-aminophenyl)thiophene-3-carbonitrile, the analysis revealed specific carbon and nitrogen atoms as the most likely sites for donation and acceptance of electrons. sci-hub.se This information is crucial for understanding the reaction mechanisms involving these molecules.

Atomƒ+ƒ-ƒ0Predicted Reactivity
C4 (in 2-amino-4-(4-aminophenyl)thiophene-3-carbonitrile)[Value][Value][Value]High donor atom
N21 (in 2-amino-4-(4-aminophenyl)thiophene-3-carbonitrile)[Value][Value][Value]High donor atom
S5 (in 2-amino-4-(4-aminophenyl)thiophene-3-carbonitrile)[Value][Value][Value]Best acceptor atom
C1 (in 2-amino-4-(4-aminophenyl)thiophene-3-carbonitrile)[Value][Value][Value]Best acceptor atom

Spectroscopic Property Prediction and Validation

Computational methods are also employed to predict and help interpret spectroscopic data, such as vibrational and electronic spectra.

Theoretical Vibrational and Electronic Spectra

Theoretical calculations, often using DFT methods, can predict the vibrational frequencies (infrared and Raman spectra) and electronic transitions (UV-Vis spectra) of molecules. These theoretical spectra are invaluable for assigning experimental bands and understanding the underlying molecular motions and electronic excitations.

For example, in a study of 2-(4-methoxyphenyl)benzo[d]thiazole, theoretical vibrational spectra were calculated and compared with experimental FT-IR data, showing good agreement after applying scaling factors to account for systematic errors in the calculations. mdpi.com Similarly, research on C-(4-aminophenyl)-nitrilimines involved the use of DFT calculations to interpret experimental matrix-isolation IR spectra. mdpi.com

The electronic spectra of organic chromophores are also extensively studied using time-dependent DFT (TD-DFT). For styryl-based dyes with free amino groups, TD-DFT calculations have been used to understand their photophysical properties, showing that the main absorption bands correspond to HOMO-LUMO transitions. nih.gov In the case of 2-(4-aminophenyl)ethanol (B86761), laser-induced fluorescence excitation and dispersed fluorescence spectra were successfully assigned with the aid of quantum chemical calculations. acs.org

Spectroscopic DataExperimental Value (cm⁻¹ or nm)Theoretical Value (cm⁻¹ or nm)Assignment
C-H stretching (in 2-(4-methoxyphenyl)benzo[d]thiazole)3111, 3084, 3076, 3062[Calculated Values]Aromatic C-H vibrations
N=N stretching (in an azo-pyrazole derivative)14271428Azo group vibration
Absorption Maxima (in a styryl-based dye)512–543 nm[Calculated Values]HOMO to LUMO transition

Note: This table provides examples of how theoretical calculations are used to interpret spectroscopic data for related compounds, as specific data for this compound was not found.

Solvent Effects on Molecular Properties and Reactivity

The properties and reactivity of a molecule can be significantly influenced by its solvent environment. Computational models, such as the Polarizable Continuum Model (PCM), are used to simulate the effects of different solvents on molecular structure, electronic properties, and spectra.

Solvent polarity can alter the HOMO-LUMO energy gap, dipole moment, and the stability of different conformers. rsc.org For instance, a study on a tryptophan/Pd doped SWCNT nanobiosensor showed that the presence of a solvent lowers the HOMO and LUMO energy levels and can either increase or decrease the energy gap depending on the system. rsc.org

In the context of spectroscopic properties, solvatochromism, the change in the color of a substance when dissolved in different solvents, is a well-documented phenomenon. This effect is often studied computationally to understand how the solvent stabilizes the ground and excited states of a molecule differently. Theoretical studies on various dyes, including those with aminophenyl groups, have explored the effect of solvent on their absorption and emission spectra. eurjchem.comnih.gov For example, in a comparative study of aminophenyl-containing azo dyes, it was found that increasing the dielectric constant of the solvent influenced various molecular parameters. eurjchem.com

PropertySolventEffect
HOMO-LUMO GapIncreasing PolarityCan increase or decrease depending on the molecule
Dipole MomentIncreasing PolarityGenerally increases
Absorption/Emission SpectraVarying SolventsCan cause bathochromic (red) or hypsochromic (blue) shifts

Note: The table summarizes general trends observed for related compounds in different solvents.

Spectroscopic Characterization and Advanced Analytical Methodologies

Vibrational Spectroscopy for Structural Elucidation

Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The FTIR spectrum of a related compound, 2-(4-aminophenyl)ethanol (B86761), shows characteristic absorption bands that can be extrapolated to understand the spectrum of 2-(4-aminophenyl)acetaldehyde. For instance, the N-H stretching vibrations of the primary amine group are expected in the range of 3200–3300 cm⁻¹. The presence of an aldehyde group would be confirmed by a strong C=O stretching band, typically found between 1650–1680 cm⁻¹. Aromatic C=C stretching vibrations are anticipated around 1523 cm⁻¹, while the C-N stretching vibration would also be present.

Functional GroupExpected Wavenumber (cm⁻¹)
N-H Stretch (Amine)3200–3300
C=O Stretch (Aldehyde)1650–1680
C=C Stretch (Aromatic)~1523
C-N StretchNo data available

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic compounds by mapping the chemical environments of their hydrogen and carbon nuclei.

Proton (¹H NMR) and Carbon-13 (¹³C NMR) Chemical Shift Analysis

Proton (¹H) NMR and Carbon-13 (¹³C) NMR spectroscopy provide detailed information about the connectivity and chemical environment of atoms within a molecule.

In the ¹H NMR spectrum of this compound, the aldehyde proton is expected to appear as a singlet at approximately δ 9.8–10.2 ppm. The aromatic protons would likely resonate in the region of δ 6.5–8.0 ppm. The protons of the amino group (NH₂) and the methylene (B1212753) group (CH₂) adjacent to the aldehyde would also have characteristic chemical shifts.

The ¹³C NMR spectrum offers complementary information. The carbonyl carbon of the aldehyde group is typically found in the downfield region, at δ >200 ppm. oregonstate.edu Aromatic carbons generally appear between δ 125–170 ppm. oregonstate.edu The carbon atom attached to the nitrogen of the amine group would also have a distinct chemical shift.

¹H NMR Chemical Shift Data

ProtonExpected Chemical Shift (ppm)
Aldehyde (-CHO)9.8–10.2
Aromatic (Ar-H)6.5–8.0
Methylene (-CH₂-)No data available
Amine (-NH₂)No data available

¹³C NMR Chemical Shift Data

CarbonExpected Chemical Shift (ppm)
Carbonyl (C=O)>200 oregonstate.edu
Aromatic (Ar-C)125–170 oregonstate.edu
Methylene (-CH₂-)No data available
C-NH₂No data available

Advanced NMR Techniques for Conformational and Dynamic Studies

Advanced NMR techniques, such as solid-state NMR and melt-state NMR, can provide deeper insights into the conformational and dynamic properties of molecules that are not accessible through conventional solution-state NMR.

Solid-state NMR is particularly useful for studying the structure and dynamics of materials in their solid form, including crystalline and amorphous compounds. preprints.org This technique can be employed to understand intermolecular interactions and packing in the solid state. For instance, solid-state NMR has been used to study the reaction mechanisms of related aromatic aldehydes, revealing intermediate species in the melt phase. rsc.org It has also been instrumental in characterizing surface amine groups and their reactions. acs.org

Melt-state NMR, as demonstrated in studies of similar compounds, can be used to observe and characterize reaction intermediates that exist in a molten phase. rsc.org This is particularly valuable for solvent-free reactions. rsc.org Furthermore, temperature-dependent NMR studies can reveal information about dynamic processes such as isomerization. rsc.org

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elucidate the structure of a compound by analyzing its fragmentation pattern. For this compound, which has a molecular weight of 135.16 g/mol , the molecular ion peak [M]⁺ would be expected at m/z 135. smolecule.com

In techniques like Electrospray Ionization (ESI), a protonated molecule [M+H]⁺ is often observed. The fragmentation of the molecular ion can provide valuable structural information. For example, the loss of a CO group (28 Da) from the aldehyde or the loss of an NH₂ group (16 Da) could be expected fragmentation pathways. Analysis of the fragmentation patterns of related sulfonamide compounds has shown characteristic cleavages that help in structural confirmation. aiirjournal.com

Electronic Absorption and Emission Spectroscopy

Electronic absorption (UV-Vis) and emission (fluorescence) spectroscopy provide information about the electronic transitions within a molecule. For aromatic compounds like this compound, UV-Vis spectra typically show absorption bands corresponding to π→π* transitions of the benzene (B151609) ring and n→π* transitions of the carbonyl and amino groups. researchgate.net

Derivatives of similar aromatic amines and aldehydes have been shown to exhibit significant changes in their fluorescence properties upon interaction with other molecules, indicating their potential use as sensors. smolecule.com The electronic spectra of Schiff bases derived from aromatic aldehydes and amines show characteristic absorption bands related to the benzene rings and the azomethine group. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a key technique for studying the electronic transitions within a molecule. gdckulgam.edu.inslideshare.net For this compound, the presence of both a benzene ring and an aldehyde group, which act as chromophores, and an amino group, which acts as an auxochrome, dictates its UV-Vis absorption characteristics. gdckulgam.edu.in The molecule is expected to exhibit π → π* and n → π* transitions. gdckulgam.edu.in

The benzene ring itself typically shows absorption around 254 nm. gdckulgam.edu.in The addition of an amino group (-NH2) as an auxochrome to the phenyl ring generally causes a bathochromic (red) shift, moving the absorption maximum to a longer wavelength, as seen in aniline (B41778) which absorbs at about 280 nm. gdckulgam.edu.in The aldehyde group (-CHO) also influences the spectrum. The conjugation of these groups affects the energy levels of the molecular orbitals, influencing the precise wavelengths of maximum absorbance (λmax). ethz.ch The polarity of the solvent can also impact the electronic transitions, potentially causing a hypsochromic (blue) shift for n → π* transitions in more polar solvents due to hydrogen bonding. gdckulgam.edu.in

Expected UV-Vis Absorption Data for this compound
Functional Group/SystemExpected Transition TypeTypical λmax (nm)Influence on Spectrum
Benzene Ringπ → π~254Core aromatic absorption
Aniline-like structureπ → π~280Bathochromic shift due to -NH2 auxochrome
Aldehyde Group (-CHO)n → π*~290Weak absorption at longer wavelength

Laser-Induced Fluorescence (LIF) and Dispersed Fluorescence (DF) for Excited State Properties

Laser-Induced Fluorescence (LIF) is a highly sensitive spectroscopic method used to study the electronic structure and dynamics of molecules in an excited state. nih.gov In a typical LIF experiment, a tunable laser excites a specific rovibronic level of a molecule. cornell.edu The subsequent fluorescence emitted as the molecule relaxes to lower energy levels is detected. nih.gov By scanning the laser frequency, an excitation spectrum is obtained, providing information about the excited electronic states.

Dispersed Fluorescence (DF) spectroscopy complements LIF by analyzing the frequencies of the emitted light after excitation at a fixed wavelength. arxiv.orgnih.gov This provides detailed information about the vibrational levels of the ground electronic state. nih.gov For a molecule like this compound, LIF and DF studies could reveal the vibrational frequencies associated with the phenyl ring, the amino group, and the acetaldehyde (B116499) side chain in both the ground and excited electronic states. These techniques are powerful for understanding intramolecular vibrational redistribution and other dynamic processes that occur after electronic excitation. nih.gov The delay between excitation and detection can also provide insights into the processes the excited molecule undergoes. nih.gov

Chromatographic Separation Techniques

Chromatographic methods are essential for separating this compound from complex mixtures, allowing for its identification and quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) for Mixture Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for analyzing volatile and semi-volatile compounds. und.edu For the analysis of aldehydes like this compound, derivatization is often required to improve thermal stability and chromatographic behavior. und.edunih.gov A common derivatizing agent is O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA), which reacts with the aldehyde group. nih.govsemanticscholar.org

The resulting oxime derivative is more stable and has excellent properties for detection by both electron capture detection (ECD) and mass spectrometry. nih.gov In a GC-MS analysis, the derivatized compound is separated from other components in the mixture by the gas chromatograph and then detected by the mass spectrometer, which provides a mass spectrum that can confirm the compound's identity. und.edunih.gov This method offers high sensitivity and selectivity. nih.gov

High-Performance Liquid Chromatography (HPLC) with Derivatization

High-Performance Liquid Chromatography (HPLC) is a versatile technique for separating compounds that are not sufficiently volatile for GC. hitachi-hightech.com Since aldehydes often lack a strong chromophore for UV detection, pre-column or post-column derivatization is commonly employed. hitachi-hightech.comjascoinc.com A widely used derivatizing agent for aldehydes is 2,4-dinitrophenylhydrazine (B122626) (DNPH), which reacts with the aldehyde to form a 2,4-dinitrophenylhydrazone. hitachi-hightech.comscioninstruments.com

These derivatives are highly colored and can be readily detected by a UV-Vis or Diode Array Detector (DAD). scioninstruments.com Alternatively, fluorescent derivatizing agents, such as dansyl hydrazine (B178648) or 1,3-cyclohexanedione, can be used to create highly fluorescent derivatives, enabling very sensitive detection with a fluorescence detector. jascoinc.comnih.gov

Common Derivatization Reagents for HPLC Analysis of Aldehydes
Derivatizing AgentDerivative FormedDetection MethodAdvantage
2,4-Dinitrophenylhydrazine (DNPH)HydrazoneUV-Vis/DADWell-established, strong chromophore. hitachi-hightech.comscioninstruments.com
1,3-CyclohexanedioneFluorescent adductFluorescenceHigh sensitivity, post-column option. jascoinc.com
Dansyl HydrazineFluorescent hydrazoneFluorescenceHigh sensitivity. nih.gov
4-(2-(trimethylammonio)ethoxy)benzeneaminium (4-APC)Labeled AldehydeMass Spectrometry (MS)Dramatically increases MS sensitivity. researchgate.net

Solid Phase Micro-Extraction (SPME) Coupled Techniques

Solid Phase Micro-Extraction (SPME) is a solvent-free sample preparation technique that is often coupled with GC-MS or HPLC. tandfonline.commdpi.com It uses a coated fiber to extract and concentrate analytes from a sample matrix, either by direct immersion or from the headspace above the sample. tandfonline.com For analyzing aldehydes, the SPME fiber can be coated with a derivatizing agent like PFBHA, allowing for simultaneous extraction and derivatization. semanticscholar.orgresearchgate.net

This on-fiber derivatization simplifies sample preparation and enhances sensitivity. semanticscholar.org The choice of fiber coating is critical for selective and efficient extraction. mdpi.com SPME is considered a green analytical technique as it minimizes the use of organic solvents. tandfonline.comresearchgate.net The coupling of SPME with GC-MS provides a highly sensitive and automated method for the determination of trace levels of aldehydes in various matrices. nih.govresearchgate.net

Surface Analysis and Electrochemistry for Immobilized Forms

Studying this compound when it is attached, or immobilized, to a surface is crucial for applications in sensors and catalysis. The amine group of the molecule can be used to form a covalent bond with an electrode surface, for instance, through diazotization reactions. acs.orgacs.org

Techniques like cyclic voltammetry (CV) can be used to characterize the electrochemical behavior of the immobilized molecule. acs.org Surface-sensitive techniques such as X-ray Photoelectron Spectroscopy (XPS) and Reflection-Absorption Infrared Spectroscopy (RAIR) can confirm the presence of the molecule on the surface and provide information about its orientation and chemical state. acs.orgresearchgate.net For example, XPS can detect the nitrogen and carbon signals from the immobilized this compound, confirming its successful attachment. acs.orgresearchgate.net Electrochemical studies can reveal how the immobilized molecule participates in electron transfer reactions, which is key to its function in electrochemical sensors or as an electrocatalyst. acs.orgua.es

X-ray Photoelectron Spectroscopy (XPS) for Surface Characterization

X-ray Photoelectron Spectroscopy (XPS) is a powerful surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. In the context of this compound, XPS has been instrumental in characterizing surfaces modified by its derivatives.

In a notable study, an aldehyde-functionalized benzenediazonium (B1195382) cation (ABD) was generated in situ from a precursor, 2-(4-aminophenyl)-1,3-dithiane, and electrodeposited onto an indium-tin-oxide (ITO) electrode surface. nih.govacs.org XPS analysis of the resulting modified surface confirmed the presence and chemical nature of the grafted organic layer.

The high-resolution C 1s XP spectrum of the modified surface was deconvoluted into multiple components, indicating the presence of different carbon-containing functional groups. acs.org The key finding was a peak at a binding energy of 288.0 eV, which is characteristic of a carbonyl (C=O) group. acs.org This peak provided strong evidence for the successful immobilization of aldehyde-containing molecules on the electrode surface. acs.org The presence of other carbon species was also identified, as detailed in the table below.

Table 1: High-Resolution C 1s XPS Data for a Surface Modified with an Aldehyde-Functionalized Diazonium Salt Derived from a this compound Precursor. acs.org

Binding Energy (eV)Assigned Functional Group
285.0C−C/C−H
286.4C−O
288.0C=O (Aldehyde)
289.3O−C=O (Carboxyl)

The XPS data not only confirmed the presence of the desired aldehyde functionality but also suggested the formation of other oxygen-containing groups, such as carboxylic acid, likely arising during the diazotization reaction. acs.org This detailed surface characterization is crucial for applications such as the covalent immobilization of biomolecules for biosensor development. nih.gov

Cyclic Voltammetry for Electrochemical Behavior

Cyclic Voltammetry (CV) is a potentiodynamic electrochemical measurement technique used to probe the electrochemical properties of a species in solution or immobilized on an electrode surface. It provides information on redox potentials, reaction mechanisms, and the stability of electroactive species.

The electrochemical behavior of the aldehyde-functionalized surface, derived from the this compound precursor, was investigated using CV. nih.govacs.org The study focused on the electrodeposition process from a solution containing the in situ generated aldehyde-functionalized benzenediazonium (ABD) cation. acs.org

During the electrodeposition on an ITO electrode, the first cyclic voltammogram showed a significant, irreversible cathodic peak. This peak is characteristic of the reduction of the diazonium group, which leads to the formation of a covalent bond between the aryl radical and the electrode surface, effectively grafting the molecule to the substrate. In subsequent CV scans, this reduction peak was absent, indicating that the electrode surface had been successfully and irreversibly modified with a thin organic film. acs.org

Furthermore, after the modification, the electrode was placed in a blank electrolyte solution. The resulting cyclic voltammogram showed no significant redox peaks, which implies that the grafted layer itself is electrochemically stable and that any electrochemically oxidizable species are negligible on the modified surface within the tested potential window. acs.org This electrochemical inertness and stability are desirable properties for a linker molecule in biosensor applications, ensuring that the linker does not generate interfering signals during analyte detection. nih.gov

Applications of 2 4 Aminophenyl Acetaldehyde in Advanced Chemical Research

Role as Key Intermediates in Pharmaceutical and Agrochemical Synthesis

The dual functionality of 2-(4-Aminophenyl)acetaldehyde allows it to serve as a critical starting material or intermediate in the synthesis of various pharmaceutically and agrochemically relevant compounds.

Precursors for Benzimidazole (B57391) Derivatives

Benzimidazoles are a class of heterocyclic compounds renowned for their diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anthelmintic properties. eijppr.comindexcopernicus.com The synthesis of certain benzimidazole derivatives can utilize precursors derived from this compound. While direct condensation with o-phenylenediamine (B120857) is a common route to 2-substituted benzimidazoles, the amino group of a molecule like this compound can be a key component in forming the final benzimidazole structure. semanticscholar.orgresearchgate.net For instance, 2-(4-aminophenyl) benzimidazole can be synthesized and subsequently reacted with aldehydes to form Schiff bases, which can then be converted to Mannich bases, a class of compounds with notable biological activities. eijppr.com The synthesis of 2-(4-aminophenyl)-1H-benzimidazole has been achieved by refluxing o-phenylenediamine and 4-aminobenzoic acid. semanticscholar.orgresearchgate.net

Building Blocks for Complex Pharmaceutical Scaffolds (e.g., Mirabegron intermediates)

The structural components of this compound are integral to the synthesis of more complex pharmaceutical scaffolds. A notable example is its role as a key intermediate in the synthesis of Mirabegron. lookchem.com Mirabegron is a medication used to treat overactive bladder. lookchem.com The synthesis of Mirabegron involves intermediates such as (R)-2-[[2-(4-aminophenyl)ethyl]amino]-1-phenylethanol, which is directly derived from the core structure of this compound. lookchem.comgoogle.com The process highlights the importance of this compound as a foundational element for constructing intricate and therapeutically significant molecules. lookchem.com

Table 1: Examples of Pharmaceutical Intermediates Derived from this compound

IntermediateApplication
2-(4-Aminophenyl)benzimidazolePrecursor for various biologically active benzimidazole derivatives. eijppr.comindexcopernicus.comsemanticscholar.orgresearchgate.net
(R)-2-[[2-(4-aminophenyl)ethyl]amino]-1-phenylethanolKey intermediate in the synthesis of Mirabegron. lookchem.comgoogle.com

Applications in Materials Science and Polymer Chemistry

The reactivity of this compound's functional groups also lends itself to applications in the development of novel polymers and advanced materials.

Monomers for Polycondensation Reactions (Polyamides, Polyesters, Polyethers)

Polycondensation is a fundamental process in polymer chemistry for creating high-performance materials like polyamides and polyesters. scribd.comgoogle.comresearchgate.net The amino and acetaldehyde (B116499) groups of this compound allow it to act as a monomer in such reactions. The amino group can react with carboxylic acids or their derivatives to form amide linkages, leading to the formation of polyamides. tandfonline.com Similarly, the acetaldehyde group, after conversion to a hydroxyl or carboxylic acid group, can participate in the formation of polyesters and polyethers. beilstein-journals.orgekb.eg This versatility enables the incorporation of the aminophenyl moiety into polymer backbones, potentially imparting unique thermal and mechanical properties to the resulting materials. For example, aromatic diamines, which can be produced from related compounds, are used as monomers for heat-resistant biopolyureas. smolecule.com

Integration into Covalent Organic Frameworks and Coordination Polymers

Covalent Organic Frameworks (COFs) are a class of porous crystalline polymers with ordered structures and high surface areas, making them suitable for applications in gas storage, catalysis, and sensing. researchgate.netmdpi.com The amine functionality of aminophenyl-containing molecules makes them excellent candidates for integration into COFs through imine condensation reactions with aldehyde-containing linkers. berkeley.eduacs.org These reactions form stable, porous frameworks. berkeley.edu Similarly, the nitrogen atom of the amino group can coordinate with metal ions, enabling the use of this compound derivatives in the construction of coordination polymers, which are materials with interesting magnetic, optical, and catalytic properties. whiterose.ac.ukresearchgate.net

Contributions to Biochemical and Biomedical Research

Beyond its synthetic applications, this compound and its derivatives are subjects of interest in biochemical and biomedical research. The core structure is found in compounds investigated for their biological activities. For instance, derivatives of 2-(4-aminophenyl)benzothiazole have shown potent and selective antitumor activity. researchgate.net The biological activity is often linked to metabolic activation by cytochrome P450 enzymes. researchgate.net Furthermore, the aldehyde group can be a target for derivatization in biochemical studies, such as in the profiling of aldehyde-containing compounds in biological samples using stable isotope labeling and mass spectrometry. researchgate.net

Development of Chemical Probes for Biological Systems

The aldehyde functionality in this compound and its derivatives is a key feature in the design of chemical probes for detecting biologically significant molecules. Aldehyde groups can serve as reactive sites for tandem nucleophilic attacks, a property exploited in creating selective fluorescent probes. For instance, probes designed for hydrogen sulfide (B99878) (H₂S) detection utilize an aldehyde as the initial point of nucleophilic attack by H₂S, leading to a "turn-on" fluorescent response. nih.gov

Furthermore, the amino group of this compound can be modified to incorporate fluorophores. The resulting amine-containing fluorophores can be used to develop azide-based fluorescent probes. These probes work on the principle of chemoselective reduction of the azide (B81097) to an amine by specific reactive sulfur species, which is a widely used strategy in chemical biology for live cell imaging. nih.gov

Research on Antimicrobial Properties of Derivatives

Derivatives of this compound have shown significant promise as antimicrobial agents. smolecule.com Research has focused on synthesizing and evaluating the antimicrobial activity of various derivatives, including those incorporating benzothiazole (B30560) moieties with semicarbazone and thiosemicarbazone. smolecule.com These compounds have been tested against a range of bacterial strains, with some derivatives exhibiting potent antibacterial activity. smolecule.com For example, one such derivative demonstrated a minimum inhibitory concentration (MIC) as low as 1.56 µg/ml against Pseudomonas aeruginosa. smolecule.com The proposed mechanism of action for these derivatives involves the perturbation of the bacterial membrane and potential interaction with intracellular targets like DNA. smolecule.com

Chalcones, which can be synthesized from aldehydes, are another class of compounds that have been extensively studied for their antibacterial properties against bacteria like Staphylococcus aureus. nih.gov The versatility of the this compound structure allows for the synthesis of a wide array of derivatives, including Schiff bases, which have also been investigated for their biomedical applications, including antibacterial activity. researchgate.net

Derivative ClassTarget MicroorganismKey FindingsCitation
Benzothiazole with semicarbazone/thiosemicarbazonePseudomonas aeruginosaMIC value as low as 1.56 µg/ml. smolecule.com
ChalconesStaphylococcus aureusPromising antibacterial agents against multidrug-resistant strains. nih.gov
Schiff BasesVarious bacteriaDemonstrated biomedical attributes including antibacterial properties. researchgate.net

Exploration of Antioxidant and Anti-inflammatory Potentials in Related Structures

Structures related to this compound, particularly those containing benzimidazole and chalcone (B49325) motifs, have been investigated for their antioxidant and anti-inflammatory properties. Benzimidazole derivatives have demonstrated significant scavenging activity against free radicals like DPPH. researchgate.net Similarly, chalcones, which are α,β-unsaturated ketones, are known for their broad pharmacological activities, including antioxidant and anti-inflammatory effects. nih.govsci-hub.se

The anti-inflammatory activity of these related structures is often linked to their ability to inhibit enzymes like cyclooxygenase (COX) and reduce the production of inflammatory mediators. sci-hub.se For instance, certain chalcone derivatives have shown potent anti-inflammatory effects by inhibiting COX enzymes more selectively than some standard drugs. sci-hub.se Research on DL-ω-phenyl-amino acid octyl esters, which share structural similarities, has also explored the correlation between their structure, lipophilicity, and anti-inflammatory activity. researchgate.net

Related StructureBiological ActivityMechanism/Key FindingsCitation
Benzimidazole DerivativesAntioxidantSignificant DPPH free radical scavenging activity. researchgate.net
ChalconesAntioxidant, Anti-inflammatoryInhibition of COX enzymes and reduction of inflammatory mediators. nih.govsci-hub.se
DL-ω-phenyl-amino acid octyl estersAnti-inflammatoryCorrelation between structure, lipophilicity, and activity. researchgate.net

Functionalization for Biosensor and Bioelectronics Platforms

The dual functionality of this compound makes it a valuable molecule for the functionalization of surfaces in the development of biosensors and bioelectronics. The amino group can be used for diazotization, creating a reactive diazonium salt that can be electrochemically grafted onto electrode surfaces like indium tin oxide (ITO). acs.org This process forms a stable, covalently bonded aromatic layer. acs.org

The aldehyde group, on the other hand, provides a site for the selective immobilization of biomolecules such as proteins, DNA, and peptides. acs.orgwiley.com This is often achieved by forming an imine bond with the amino groups of the biomolecules. preprints.org This method allows for the fast and selective biofunctionalization of electrode surfaces without the need for additional linkers or activation steps. acs.org This approach has been used to create microarray electrode surfaces for the efficient detection of multiple analytes. acs.org Furthermore, polymer-modified substrates, which can be functionalized with aldehyde and amine groups, are extensively used in constructing biosensors with excellent analytical performance and for creating non-fouling surfaces with antibacterial activity. mdpi.com

Catalytic Chemistry and Reagent Development

The reactivity of this compound and its isomers positions them as important reagents and building blocks in catalytic chemistry and the development of new synthetic methodologies.

Use as a Reagent for Protecting Carboxylic Acids (using an isomer)

While direct evidence for this compound in protecting carboxylic acids is not prominent, the analogous structure of (2RS,4R)-2-arylthiazolidine-4-carboxylic acid amides highlights a relevant synthetic strategy. In the synthesis of these compounds, L-cysteine is reacted with a benzaldehyde (B42025) derivative to form a thiazolidine (B150603) ring, which effectively protects the carboxylic acid group of the cysteine. nih.gov This type of cyclization reaction, where an amino acid reacts with an aldehyde, is a common strategy for protecting the carboxylic acid and amino functionalities simultaneously.

Role in the Design of Novel Catalytic Systems

This compound and its precursors are instrumental in designing novel catalytic systems, particularly in the synthesis of heterocyclic compounds and covalent organic frameworks (COFs). For instance, N-Boc-2-(4-aminophenyl)acetaldehyde, a protected form of the compound, is a key intermediate in the synthesis of Mirabegron, where it undergoes a reduction amination reaction. google.com The synthesis of this intermediate itself involves an oxidation reaction, highlighting the compound's role in multi-step synthetic pathways. google.com

In the field of materials chemistry, derivatives of this compound are used as monomers in the construction of COFs. rsc.orgresearchgate.net These crystalline porous polymers have applications in catalysis. For example, COFs synthesized from amine and aldehyde monomers can act as highly active and recyclable catalysts for various organic reactions, such as Knoevenagel condensation. researchgate.net The ability to rationally design the structure of COFs by choosing specific monomers allows for the creation of materials with tailored catalytic properties. rsc.org

Research on Derivatives and Analogs of 2 4 Aminophenyl Acetaldehyde

Structural Diversification via Functional Group Transformations

The dual functionality of 2-(4-aminophenyl)acetaldehyde allows for a variety of chemical modifications. The aldehyde can undergo condensation and cyclization reactions, while the amino group can be acylated, alkylated, or transformed into other nitrogen-containing functionalities.

The condensation reaction between the primary amino group of an aminophenyl-containing molecule and an aldehyde or ketone is a common method for synthesizing Schiff bases, also known as azomethines or imines. ijfmr.comijacskros.com These compounds, characterized by the -HC=N- functional group, are significant intermediates in organic synthesis and are known for their wide range of applications. ijfmr.comijacskros.com

A general and efficient method for creating Schiff bases involves the reaction of an amine with a carbonyl compound, which is often catalyzed by an acid or base and may require heat. ijfmr.com For instance, Schiff bases have been synthesized by reacting N-[(4-aminophenyl) carbamothioyl] benzamide (B126) with various aromatic aldehydes in DMF. iosrjournals.org Similarly, new azomethines were prepared by reacting 2-(4'-aminophenyl)-1-methylbenzimidazole with different aromatic aldehydes, using acetic acid as a catalyst in ethanol (B145695). researchgate.net

While direct synthesis from this compound is less commonly documented in readily available literature, a closely related analogue, 2-(4-aminophenyl)acetonitrile, readily reacts with various aromatic aldehydes to form Schiff bases. researchgate.net In these syntheses, it was observed that aromatic aldehydes bearing electron-withdrawing substituents generally produced higher yields compared to those with electron-donating groups. researchgate.net This suggests that the electronic nature of the reactants plays a crucial role in the efficiency of Schiff base formation.

Table 1: Examples of Schiff Base/Azomethine Synthesis from Aminophenyl Precursors
Aminophenyl PrecursorReactantKey FindingsReference
2-(4-aminophenyl)acetonitrileSubstituted Aromatic AldehydesEfficient synthesis at room temperature catalyzed by 3,5-difluoroarylboric acid. Electron-withdrawing groups on the aldehyde gave higher yields. researchgate.net
2-(4'-aminophenyl)-1-methylbenzimidazoleVarious Aromatic AldehydesOptimal reaction occurred under reflux in ethanol with an acetic acid catalyst. researchgate.net
N-[(4-aminophenyl) carbamothioyl] benzamideSubstituted Aromatic AldehydesCondensation reaction in DMF to form Schiff bases, which were then used to synthesize various heterocyclic compounds. iosrjournals.org

Chalcones are α,β-unsaturated ketones that serve as important precursors for various heterocyclic compounds. mdpi.comiitr.ac.in The synthesis of chalcones typically involves the Claisen-Schmidt condensation of an aromatic aldehyde with an acetophenone. eijppr.comindexcopernicus.com While this compound itself is not a direct precursor for the chalcone (B49325) backbone, the 4-aminophenyl moiety is frequently incorporated into chalcone structures. For example, chalcone derivatives have been synthesized using 4-aminoacetophenone as a starting material, which is then condensed with various aldehydes. mdpi.comeijppr.com

Hydrazones , which contain the R1R2C=NNH2 structure, are another significant class of derivatives. researchgate.net They are typically synthesized through the condensation of a substituted hydrazine (B178648) with an aldehyde or ketone. mdpi.comresearchgate.net These compounds are of great interest due to their diverse biological activities. researchgate.netscispace.com Hydrazones can be derived from this compound by reacting its aldehyde group with a hydrazine derivative. For instance, a general synthesis involves reacting a carbohydrazide (B1668358) with a corresponding aldehyde in methanol (B129727), often with a few drops of concentrated HCl as a catalyst. mdpi.com The resulting hydrazone derivatives, which incorporate the 4-aminophenylacetaldehyde scaffold, can exhibit a range of biological properties. mdpi.comscispace.com

Table 2: Synthesis of Chalcone and Hydrazone Derivatives with Aminophenyl Moieties
Derivative TypeStarting MaterialsSynthesis MethodReference
Chalcone4-aminoacetophenone and VanillinClaisen-Schmidt condensation using a 15% sodium hydroxide (B78521) solution in ethanol. mdpi.com
Chalcone4-aminoacetophenone and various aromatic aldehydesClaisen-Schmidt condensation, with the resulting chalcones used to synthesize 1,5-benzothiazepines. researchgate.net
HydrazoneCarbohydrazide and various aldehydes/ketonesCondensation reaction in methanol, catalyzed by HCl. mdpi.com
Hydrazone(2,4-dinitrophenyl) hydrazine and p-aminobenzaldehyde derivativesCondensation to form an imine bond, yielding hydrazone compounds. researchgate.net

The reaction of an aldehyde with an amino acid containing a thiol group, such as L-cysteine, is a key method for synthesizing thiazolidine (B150603) derivatives. nih.govresearchgate.net The aldehyde group of a molecule like this compound can react with L-cysteine to form a (2RS,4R)-2-arylthiazolidine-4-carboxylic acid. nih.gov This reaction is typically carried out at room temperature in a solvent mixture like ethanol and water. nih.govresearchgate.net

These thiazolidine carboxylic acids can be further modified. For example, they can be coupled with various amines to produce a series of (2RS,4R)-2-arylthiazolidine-4-carboxylic acid amides (ATCAAs). nih.gov This structural diversification allows for the fine-tuning of the molecule's properties. The synthesis of related heterocycles, such as thiazolidin-4-ones, can also be achieved from Schiff bases derived from aminophenyl precursors by reacting them with thioglycolic acid. rdd.edu.iqmdpi.com

Chalcone and Hydrazone Derivatives

Structure-Activity Relationship (SAR) Studies in Derivatives (Academic Context)

SAR studies are crucial for understanding how the chemical structure of a compound influences its properties and biological activity. These studies guide the design of new, more effective molecules.

The properties of derivatives of this compound can be significantly altered by introducing different substituents. In the synthesis of Schiff bases from the related 2-(4-aminophenyl)acetonitrile, it was found that aromatic aldehydes with electron-withdrawing groups led to higher product yields than those with electron-donating groups, highlighting the influence of electronic effects on the reaction's efficiency. researchgate.net

In the context of thiazolidine derivatives, SAR studies have shown that modifications to the phenyl ring, the thiazolidine ring, and the side chain all impact biological activity. nih.gov For example, in a series of (2RS,4R)-2-arylthiazolidine-4-carboxylic acid amides, the nature and position of substituents on the aryl group played a critical role in their antiproliferative activity against cancer cell lines. nih.gov Similarly, research on hydrazone derivatives indicates that the nature of the aryl moiety can significantly affect their analgesic properties. scispace.com The presence of electron-donating groups, such as the 4-aminophenyl group, is thought to enhance photoreactivity in certain applications through electron donation.

Table 3: Influence of Substituents on Derivative Properties
Parent StructureSubstituent TypeObserved EffectReference
Schiff Bases from 2-(4-aminophenyl)acetonitrileElectron-withdrawing groups on aldehyde reactantIncreased reaction yield. researchgate.net
2-Arylthiazolidine-4-carboxylic acid amidesSubstituents on the aryl ring and side chainModulated antiproliferative activity against cancer cells. nih.gov
Hydrazone DerivativesDifferent aryl moietiesInfluenced analgesic and anti-inflammatory activity. scispace.com
Generic aminophenyl structureElectron-donating groups (e.g., amino)Enhances photoreactivity through electron donation.

Investigation of Positional Isomers and Closely Related Structures

The position of the amino group on the phenyl ring significantly affects the properties and reactivity of the molecule. The isomers of this compound include 2-(2-aminophenyl)acetaldehyde and 2-(3-aminophenyl)acetaldehyde.

Research into closely related structures, such as 2-(2-aminophenyl)benzothiazole, reveals that the position of the amino group is critical for certain photophysical properties like Excited-State Intramolecular Proton Transfer (ESIPT). mdpi.com This process, which relies on a hydrogen bond between the amino group and the nitrogen of the heterocycle, is highly dependent on the geometry afforded by the ortho position. mdpi.com The planarity between the benzothiazole (B30560) and phenyl rings, crucial for this effect, is influenced by the substituent on the amino nitrogen. mdpi.com

Similarly, comparisons between positional isomers of other complex molecules, like 2- and 4-aminoacridin-9(10H)-one, are undertaken to create diverse libraries of derivatives, such as Schiff bases, for further study. researchgate.net The electronic profile and reactivity of a molecule can be distinct based on the position of its functional groups. For example, in fluorophenyl-thiazole-carbaldehydes, the position of the aldehyde group (at position 4 vs. 2) can lead to different intramolecular charge transfer effects. While direct comparative studies on the isomers of 2-aminophenylacetaldehyde are not extensively detailed, the principles from related structures strongly suggest that the 2-, 3-, and 4-amino isomers would exhibit distinct chemical and physical properties.

Comparative Studies with 2-(2-Aminophenyl)acetaldehyde

The structural isomer of this compound, 2-(2-Aminophenyl)acetaldehyde, exhibits distinct reactivity due to the ortho-positioning of the amino and acetaldehyde (B116499) groups. This proximity allows for intramolecular reactions, a key difference from the para-substituted isomer.

Reactivity and Synthesis:

Intramolecular Cyclization: 2-(2-Aminophenyl)acetaldehyde and its derivatives are valuable precursors for synthesizing heterocyclic compounds like quinazolines. researchgate.net The close arrangement of the amino and aldehyde functionalities facilitates ring-closure reactions. researchgate.net For instance, the reaction of (2-aminophenyl)methanols with aldehydes can lead to the formation of 2-arylquinazolines through a one-pot tandem reaction. researchgate.net

Oxidation and Reduction: Like its para-isomer, 2-(2-aminophenyl)ethanol, a related compound, can undergo oxidation of the amino group to nitroso or nitro compounds and reduction of the hydroxyl group.

Synthesis: The synthesis of 2-(2-aminophenyl)-2-oxoacetaldehyde, a related derivative, can be achieved through the reaction of 2-aminophenyl ketoximes. This compound serves as an intermediate in the synthesis of various organic molecules, including heterocycles.

Comparative Analysis:

The primary distinction in reactivity between the 2-amino and 4-amino isomers lies in the potential for intramolecular cyclization in the former. The para-substitution in this compound generally prevents such direct ring-forming reactions, leading to different product outcomes in synthetic applications.

Transformations and Reactivity of 2-(4-Aminophenyl)ethanol (B86761)

2-(4-Aminophenyl)ethanol, the alcohol analog of this compound, is a versatile intermediate in organic synthesis. vulcanchem.comchemicalkland.com Its bifunctionality, with both an amino and a hydroxyl group, allows for a range of chemical transformations. vulcanchem.com

Key Transformations:

Dehydration: A significant application of 2-(4-Aminophenyl)ethanol is its conversion to 4-aminostyrene through dehydration of the alcohol group. vulcanchem.com

Oxidation: The amino group can be oxidized to the corresponding nitro compound.

Reduction: The hydroxyl group can be reduced.

Substitution: The amino group readily participates in substitution reactions.

Synthesis of Derivatives: It is a precursor in the synthesis of various pharmaceutical intermediates. For example, it is used to produce (R)-2-[[2-(4-aminophenyl)ethyl]amino]-1-phenylethyl alcohol, a process that involves the reduction of an intermediate nitro compound. google.com

Synthesis Methods:

The most common method for synthesizing 2-(4-Aminophenyl)ethanol is the reduction of 4-nitrophenylethanol. vulcanchem.com Various catalytic systems are employed for this transformation, including platinum-based catalysts and palladium on carbon. vulcanchem.comchemicalbook.com Another method involves the reduction of p-nitrophenylacetic acid using lithium aluminum hydride, followed by catalytic hydrogenation of the resulting p-nitrophenylethanol. echemi.com

Physical Properties:

PropertyValue
Physical StateCrystals or crystalline powder
ColorLight brown to brown
Melting Point107-110°C vulcanchem.com
Boiling Point255°C (at 1013 hPa) vulcanchem.com
SolubilitySoluble in methanol vulcanchem.com

Analysis of Hydrazinecarboxaldehyde, 2-(4-aminophenyl)-

Hydrazinecarboxaldehyde, 2-(4-aminophenyl)- is a hydrazine derivative that has been investigated for its synthetic utility.

Synthesis: It can be prepared and used as an intermediate in the synthesis of other compounds, such as in the preparation of posaconazole (B62084) intermediates. ruifuchemical.compatsnap.com

Reactivity: The hydrazine moiety provides reactive sites for further functionalization.

A related compound, Hydrazinecarboxaldehyde, 2-(4-methylphenyl)-, has been characterized by its physical and chemical properties.

Computed Properties of Hydrazinecarboxaldehyde, 2-(4-methylphenyl)- nih.gov

PropertyValue
Molecular FormulaC8H10N2O
Molecular Weight150.18 g/mol
Hydrogen Bond Donor Count2
Hydrogen Bond Acceptor Count2
Rotatable Bond Count2

Related Aminophenyl-Containing Compounds

Several other aminophenyl-containing compounds are of research interest due to their diverse applications.

N-(4-Aminophenyl)-2,2-dimethylpropanamide: This compound is a primary amine used in organic synthesis. nih.govscbt.comcymitquimica.comchemicalbook.comchemscene.comsigmaaldrich.com It can be synthesized from N-(4-Nitrophenyl)-2,2-dimethylpropionamide via hydrogenation. chemicalbook.com

Physical and Chemical Properties of N-(4-Aminophenyl)-2,2-dimethylpropanamide sigmaaldrich.comchemicalbook.com

PropertyValue
Molecular FormulaC11H16N2O
Molecular Weight192.26 g/mol
Physical FormSolid
Purity95%

2-[(4-Aminophenyl)methoxy]acetaldehyde: This compound features an ether linkage and an aldehyde group, making it a target for synthetic and analytical studies. nih.gov

Computed Properties of 2-[(4-Aminophenyl)methoxy]acetaldehyde nih.gov

PropertyValue
Molecular FormulaC9H11NO2
Molecular Weight165.19 g/mol
Hydrogen Bond Donor Count1
Hydrogen Bond Acceptor Count3
Rotatable Bond Count4

These related compounds, with their varied functional groups, expand the synthetic possibilities and applications stemming from the aminophenyl scaffold.

Q & A

Basic: What are the recommended synthetic routes for 2-(4-Aminophenyl)acetaldehyde in academic laboratories?

Methodological Answer:
A common approach involves reductive amination of 4-nitrobenzaldehyde followed by oxidation. For example:

Nitro Reduction : Reduce 4-nitrobenzaldehyde to 4-aminobenzaldehyde using catalytic hydrogenation (H₂/Pd-C) or sodium dithionite .

Aldehyde Protection : Protect the aldehyde group as an acetal (e.g., using ethylene glycol and acid catalysis) to avoid side reactions during subsequent steps.

Functionalization : Introduce the acetaldehyde moiety via nucleophilic substitution or coupling reactions.

Deprotection : Acidic hydrolysis regenerates the aldehyde group.
Key Considerations : Monitor reaction progress via TLC or HPLC, and purify intermediates via column chromatography. Storage at 0–6°C under inert atmosphere is recommended to prevent oxidation of the amine group .

Basic: What analytical techniques are most effective for characterizing this compound?

Methodological Answer:

  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight. Fragmentation patterns, as seen in benzothiazole derivatives (e.g., m/z 321.0 for aminophenyl fragments), aid structural elucidation .
  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR identify proton environments (e.g., aldehyde proton at ~9.8 ppm, aromatic protons at 6.5–7.5 ppm).
  • Infrared Spectroscopy (IR) : Peaks at ~3300 cm⁻¹ (N–H stretch) and ~1720 cm⁻¹ (C=O stretch) validate functional groups.
  • Purity Analysis : Use HPLC with UV detection (λ = 254 nm) and compare retention times against standards .

Advanced: How can researchers resolve contradictions in biological activity data for this compound derivatives?

Methodological Answer:
Contradictions often arise from differential metabolic activation across cell lines. Strategies include:

Metabolic Profiling : Use LC-MS/MS to identify metabolites (e.g., N-acetylated or oxidized derivatives) in sensitive vs. insensitive cell lines, as demonstrated for antitumor benzothiazoles .

Cellular Uptake Studies : Quantify intracellular drug concentrations via fluorescence labeling or radiotracer assays. Insensitive cell lines may exhibit poor uptake .

Enzyme Expression Analysis : Assess N-acetyltransferase (NAT1/NAT2) levels, which dictate metabolic pathways, using qPCR or Western blotting .

Advanced: How do structural modifications of this compound influence its reactivity and bioactivity?

Methodological Answer:

  • Substituent Effects :
    • Electron-Withdrawing Groups (e.g., Cl, F) : Increase oxidative stability but may reduce bioavailability.
    • N-Acylation : Enhances metabolic resistance (e.g., acetylation retains antitumor activity in halogenated derivatives) .
  • Mechanistic Insights :
    • Piperazine or benzothiazole analogs show enhanced receptor binding due to planar aromatic systems. Test via molecular docking and in vitro binding assays .
  • Experimental Design : Synthesize derivatives via Suzuki coupling or amide formation, then screen in cytotoxicity panels (e.g., NCI-60) to correlate structure-activity relationships (SAR) .

Basic: What protocols ensure the stability of this compound during storage?

Methodological Answer:

  • Storage Conditions :
    • Temperature : Store at 0–6°C to minimize degradation .
    • Atmosphere : Use argon or nitrogen-filled vials to prevent oxidation.
    • Light Protection : Amber glass containers reduce photodegradation of the aromatic amine.
  • Stability Monitoring : Periodically assess purity via HPLC and track aldehyde content via Schiff’s base formation assays .

Advanced: What experimental frameworks are recommended for studying the mechanism of action of this compound in disease models?

Methodological Answer:

Target Identification :

  • Affinity Chromatography : Immobilize the compound on resin to pull down binding proteins from cell lysates.
  • CRISPR Screening : Genome-wide knockout libraries identify genes essential for compound sensitivity.

Pathway Analysis :

  • Transcriptomics : RNA-seq reveals differentially expressed genes post-treatment.
  • Metabolomics : GC-MS profiles metabolic shifts (e.g., TCA cycle disruption).

In Vivo Validation : Use xenograft models (e.g., breast cancer MDA-MB-468) with pharmacokinetic monitoring to assess bioavailability and efficacy .

Basic: How can researchers mitigate side reactions during the synthesis of this compound?

Methodological Answer:

  • Protection-Deprotection Strategies :
    • Protect the amine group with tert-butoxycarbonyl (Boc) before aldehyde functionalization, then deprotect with TFA .
  • Reaction Optimization :
    • Use anhydrous solvents (e.g., THF, DMF) and low temperatures (−78°C) for Grignard or Wittig reactions to control selectivity.
  • Byproduct Analysis : Identify impurities via GC-MS and adjust stoichiometry or catalysts accordingly .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.